molecular formula C11H12N2O3 B3033747 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1163721-90-1

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3033747
CAS RN: 1163721-90-1
M. Wt: 220.22 g/mol
InChI Key: CNGBILRLACOBKO-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of the compound (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one involves a reaction between 4-bromoacetophenone and N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in an ethanol solution. This process results in an organic nonlinear optical material that has been the subject of spectroscopic investigation .

Molecular Structure Analysis

X-ray diffraction analysis has revealed that the related compound 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one possesses an E configuration in both crystal and solution states. The molecular structure is characterized by a significant deviation of the benzoyl group from the plane of the styrene moiety, with an angle of 89.83°. This structural feature, along with the elongation of the C=C bond and the shortening of the surrounding single bonds, indicates a high degree of polarization within the molecule, suggesting a substantial contribution of a bipolar structure to the ground state .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving the compound, the structural analysis suggests that the molecule's high polarization could influence its reactivity. The presence of electron-donating and electron-withdrawing groups within the compound could make it a candidate for further studies on its chemical behavior in various reactions .

Physical and Chemical Properties Analysis

The compound's physical and chemical properties have been extensively studied using various spectroscopic techniques. FT-IR and FT-Raman spectra were recorded, and the vibrational frequencies were calculated using density functional theory (DFT) methods, showing good agreement with experimental data. The 1H NMR spectrum was obtained in CDCl3, and chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method. Additionally, the UV-visible spectrum was recorded in water, and electronic properties were calculated using time-dependent DFT (TD-DFT). Theoretical studies also provided insights into the compound's nonlinear optical features and thermodynamic properties. Theoretical calculations of geometric parameters, energies, harmonic vibrational frequencies, chemical shifts, and absorption wavelengths were compared with experimental data to give a comprehensive understanding of the compound's properties .

Scientific Research Applications

Bioactivity and Chelation

  • Synthesis and Bioactivity : Enaminones, including variants of 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been synthesized and found to exhibit bioactivity against various bacteria and fungi. These compounds have also been used to chelate with different metal nitrates (Jeragh & Elassar, 2015).

Nonlinear Optical Properties

  • Structural and Optical Properties : Studies on symmetric vinamidinium salts, including derivatives of 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, reveal their nonlinear optical (NLO) properties. These compounds exhibit pseudo double bond character in their C-N bonds, contributing to their NLO capabilities (Sridhar et al., 2002).

Chemotherapeutic Applications

  • Anti-cancer Activity : Certain Ru(II) complexes with substituted chalcone ligands, including derivatives of 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have shown significant anti-breast cancer activity. These compounds induce cytotoxicity and cell cycle arrest in breast cancer cells (Singh et al., 2016).

Electrical Memory Properties

  • Electronic Applications : Nitro-substituted azo-chalcone derivatives, including 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been synthesized and studied for their electrical memory properties. These compounds exhibit nonvolatile binary write once read many (WORM) memory performances, important for electronic device applications (Liu, Lu, & Jin, 2020).

Hydrogen Bonding and Proton Acceptance

  • Molecular Interactions : The electron-donating effects of dimethylamino groups in 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one make these compounds excellent proton acceptors. This property is crucial in forming intra- and intermolecular hydrogen bonds, affecting their structural and chemical properties (Pleier et al., 2003).

Cytotoxicity Studies

  • Cytotoxicity in Cancer Cells : Alpha-substituted derivatives of 1-aryl-3-dimethylaminopropanone, related to 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been shown to be potent cytotoxins towards human WiDr colon cancer cells. These studies help understand the potential of these compounds in cancer treatment (Pati et al., 2007).

Optical Device Applications

  • Optical Device Potential : Novel chalcone derivatives, including 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been synthesized and their nonlinear optical properties investigated. These compounds show promise for applications in optical devices like optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBILRLACOBKO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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